N-(2,5-dioxoimidazolidin-4-yl)acetamide
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Overview
Description
N-(2,5-dioxoimidazolidin-4-yl)acetamide is a chemical compound with the molecular formula C5H7N3O3 It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, with two carbonyl groups at positions 2 and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dioxoimidazolidin-4-yl)acetamide typically involves the reaction of glycine with urea under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidinone ring. The reaction conditions often include heating the reactants in the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dioxoimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The acetamide group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted acetamides.
Scientific Research Applications
N-(2,5-dioxoimidazolidin-4-yl)acetamide has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2,5-dioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dioxoimidazolidin-4-yl)phenylacetamide: This compound has a phenyl group attached to the acetamide moiety, which can influence its chemical properties and biological activities.
2,5-dioxoimidazolidin-4-yl acetic acid: This compound has a carboxylic acid group instead of an acetamide group, which can affect its reactivity and applications.
Uniqueness
N-(2,5-dioxoimidazolidin-4-yl)acetamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C5H7N3O3 |
---|---|
Molecular Weight |
157.13 g/mol |
IUPAC Name |
N-(2,5-dioxoimidazolidin-4-yl)acetamide |
InChI |
InChI=1S/C5H7N3O3/c1-2(9)6-3-4(10)8-5(11)7-3/h3H,1H3,(H,6,9)(H2,7,8,10,11) |
InChI Key |
CSGWGMMFAMMBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(=O)NC(=O)N1 |
Origin of Product |
United States |
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